Immethridine dihydrobromide
Overview
Description
Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor agonist. It is known for its significant selectivity over the H4 receptor and does not bind to H1 or H2 receptors at concentrations up to 10 micromolar . This compound is primarily used in scientific research to study the histamine H3 receptor and its associated pathways.
Mechanism of Action
Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor (H3R) agonist . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the histamine H3 receptor (H3R) . The H3R is an important factor in the pathophysiology of various diseases, including multiple sclerosis .
Mode of Action
This compound acts as an agonist for the H3R . It binds to the H3R with high selectivity, displaying 300-fold selectivity over the H4 receptor .
Biochemical Pathways
The activation of H3R by this compound affects various biochemical pathways. For instance, it has been shown to inhibit the function of dendritic cells, which play a crucial role in the immune response . Specifically, this compound changes the expression profiles of cytokines in dendritic cells and inhibits the expression of co-stimulatory molecules such as CD40 and CD86 . Furthermore, it inhibits the antigen-presenting function of dendritic cells and T cell differentiation induced by dendritic cells .
Pharmacokinetics
It has been used in clinical trials, indicating that it has acceptable bioavailability .
Result of Action
The activation of H3R by this compound leads to various molecular and cellular effects. For instance, it has been shown to alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . The treatment of EAE with this compound resulted in a decrease in the percentage of Th1 and Th17 cells in the spleen and down-regulation of surface molecules such as CD40, CD86, or MHCII on dendritic cells .
Biochemical Analysis
Biochemical Properties
Immethridine dihydrobromide interacts with the histamine H3 receptor, acting as a selective agonist . This interaction influences various biochemical reactions within the body, particularly those involving histamine signaling .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate experimental autoimmune encephalomyelitis by inhibiting the function of dendritic cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the histamine H3 receptor . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on cellular function, influencing various cellular processes over time .
Metabolic Pathways
Given its role as a histamine H3 receptor agonist, it likely interacts with enzymes and cofactors involved in histamine signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of immethridine dihydrobromide involves the reaction of 4-(1H-imidazol-4-ylmethyl)pyridine with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: Immethridine dihydrobromide primarily undergoes substitution reactions due to the presence of the imidazole and pyridine rings. These reactions are facilitated by the nucleophilic nature of the nitrogen atoms in these rings .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrobromic acid, various nucleophiles, and solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .
Major Products: The major products formed from the reactions of this compound are typically substituted derivatives of the original compound. These derivatives retain the core structure of immethridine but with modifications at specific positions on the imidazole or pyridine rings .
Scientific Research Applications
Immethridine dihydrobromide is extensively used in scientific research due to its high selectivity for the histamine H3 receptor. Some of its key applications include:
Comparison with Similar Compounds
Immepip: Another histamine H3 receptor agonist with a similar structure but different selectivity profile.
Thioperamide: A histamine H3 receptor antagonist used in similar research applications.
Uniqueness: Immethridine dihydrobromide is unique due to its high selectivity for the histamine H3 receptor and its ability to modulate immune responses. This makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNKWHIKNDIVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=CN=CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587878 | |
Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699020-93-4 | |
Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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